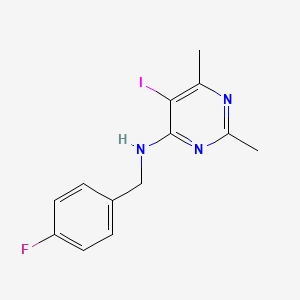

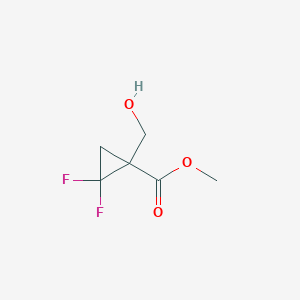

![molecular formula C19H12F4N4O2S B2692463 N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-88-3](/img/structure/B2692463.png)

N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, has been reported. These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1 H,3 H)-diones in the presence of triethylamine .Scientific Research Applications

Herbicidal Activity

A study focused on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations similar to the queried compound, prepared through condensation processes. These compounds exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their potential as effective herbicides in agricultural applications (Moran, 2003).

Antifungal and Insecticidal Activity

Another research demonstrated that novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed significant antifungal activities and insecticidal activity. Specifically, one of the derivatives had notable inhibition rates against Rhizoctonia solani and Helminthosporium maydis, as well as high mortality rates against pests like Plutella xylostella and Helicoverpa armigera. This suggests the compound's utility in pest management strategies (Xu et al., 2017).

Chemical Synthesis and Characterization

The synthesis and chemical properties of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, including those with acceptor substituents at position 6, have been explored. This research provides insights into the methods for synthesizing substances of interest due to their biological properties, laying the groundwork for further exploration of such compounds in various scientific applications (Kolosov et al., 2015).

Antimicrobial Activity

Research on substituted sulfonamides and sulfinyl compound derivatives obtained through specific reactions revealed their antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents for combating various bacterial and fungal infections (Abdel-Motaal & Raslan, 2014).

properties

IUPAC Name |

N-(3,4-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N4O2S/c20-13-5-12(6-14(21)7-13)9-27(15-1-3-17(22)18(23)8-15)30(28,29)16-2-4-19-25-24-11-26(19)10-16/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYUUGGLNAMAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2692381.png)

![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)

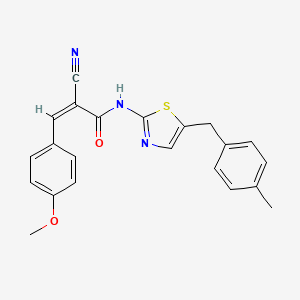

![2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2692386.png)

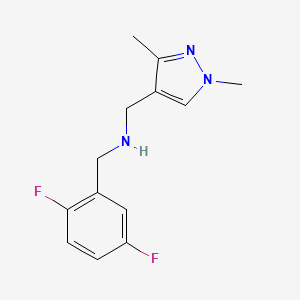

![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)

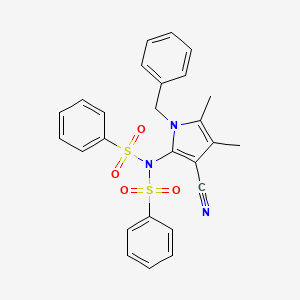

![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)

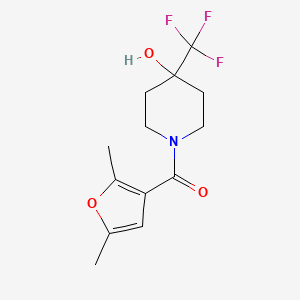

![7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)

![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)